N-(1-cyano-1-methylethyl)methanesulfonamide

Catalog No.
S682328
CAS No.
103472-14-6
M.F
C5H10N2O2S
M. Wt
162.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-cyano-1-methylethyl)methanesulfonamide

CAS Number

103472-14-6

Product Name

N-(1-cyano-1-methylethyl)methanesulfonamide

IUPAC Name

N-(2-cyanopropan-2-yl)methanesulfonamide

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

InChI

InChI=1S/C5H10N2O2S/c1-5(2,4-6)7-10(3,8)9/h7H,1-3H3

InChI Key

ZKXUNXWGAUQSNM-UHFFFAOYSA-N

SMILES

CC(C)(C#N)NS(=O)(=O)C

Canonical SMILES

CC(C)(C#N)NS(=O)(=O)C

N-(1-cyano-1-methylethyl)methanesulfonamide is a sulfonamide derivative featuring a cyano group attached to a methylethyl moiety. This compound possesses a unique structure characterized by the presence of both a methanesulfonamide functional group and a cyano group, which can influence its chemical reactivity and biological activity. The methanesulfonamide group is known for its ability to form hydrogen bonds, enhancing its solubility and interaction with biological targets.

The reactivity of N-(1-cyano-1-methylethyl)methanesulfonamide is primarily attributed to the sulfonamide and cyano functional groups. Common reactions include:

  • Nucleophilic Substitution: The sulfonamide can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of various derivatives.
  • Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions, producing corresponding carboxylic acids.
  • Condensation Reactions: It can participate in condensation reactions with various amines or alcohols, forming more complex molecules.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound to develop new derivatives with potential biological activities.

N-(1-cyano-1-methylethyl)methanesulfonamide has been studied for its biological properties, particularly in the context of anti-inflammatory and analgesic activities. Sulfonamide derivatives are often recognized for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Research indicates that compounds with similar structures exhibit selective inhibition of cyclooxygenase-2, suggesting that N-(1-cyano-1-methylethyl)methanesulfonamide may also possess similar pharmacological effects .

Several methods have been reported for synthesizing N-(1-cyano-1-methylethyl)methanesulfonamide:

  • Direct Reaction: A straightforward method involves reacting methanesulfonamide with 1-cyano-1-methylethyl halides in the presence of a base such as potassium carbonate.
  • Multi-step Synthesis: Another approach includes synthesizing an intermediate compound from methanesulfonyl chloride and then introducing the cyano group through nucleophilic substitution.
  • Use of Catalysts: Transition metal catalysts may be employed to facilitate specific reactions involving the sulfonamide moiety, enhancing yield and selectivity.

These methods highlight the versatility in synthesizing this compound and its derivatives.

N-(1-cyano-1-methylethyl)methanesulfonamide has potential applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it may be developed into therapeutic agents for treating pain and inflammation.
  • Chemical Intermediates: It can serve as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.
  • Agricultural Chemicals: Its unique structure may also allow for applications in agrochemicals, particularly as herbicides or fungicides.

Interaction studies involving N-(1-cyano-1-methylethyl)methanesulfonamide focus on its binding affinity to biological targets such as enzymes and receptors. In vitro assays have shown that similar sulfonamide derivatives can effectively inhibit cyclooxygenase enzymes, suggesting potential interactions with pathways involved in inflammation and pain signaling . Molecular docking studies further elucidate how this compound may interact at the molecular level with target proteins.

Several compounds share structural similarities with N-(1-cyano-1-methylethyl)methanesulfonamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
MethanesulfonamideBasic sulfonamide structureAntibacterial properties
N-(2-cyano-phenyl)methanesulfonamideCyano group attached to phenyl ringAnti-inflammatory activity
N,N-DimethylmethanesulfonamideTwo methyl groups on nitrogenAntimicrobial properties
N-(4-fluorophenyl)methanesulfonamideFluorine substitution on phenyl ringPotential anticancer activity

N-(1-cyano-1-methylethyl)methanesulfonamide stands out due to its unique combination of both cyano and methanesulfonamide functionalities, which may confer distinct biological activities compared to other similar compounds.

This compound's unique structure and potential applications make it a subject of interest for further research in medicinal chemistry and pharmacology.

High-Performance Liquid Chromatography Purity Assessment

High-Performance Liquid Chromatography represents the cornerstone analytical technique for purity assessment of N-(1-cyano-1-methylethyl)methanesulfonamide. Current methodologies employ reversed-phase chromatographic systems utilizing octadecylsilane-bonded stationary phases with gradient elution protocols [1] [2].

Optimal Chromatographic Conditions

The most effective analytical protocols utilize Waters Symmetry C18 columns (150 × 3.9 mm, 5 μm particle size) with mobile phase compositions consisting of acetonitrile-water gradients containing 0.1% trifluoroacetic acid modifiers [3]. Flow rates of 1.0 mL/min provide optimal resolution while maintaining reasonable analysis times. Detection wavelengths of 254 nm demonstrate adequate sensitivity for trace impurity determination [2].

Two-Dimensional Liquid Chromatography Applications

Advanced purity assessment employs two-dimensional liquid chromatography screening platforms specifically designed for peak purity determination in pharmaceutical applications [4]. These systems successfully identify co-eluting impurities that traditional diode array detection methods fail to detect. In documented cases, 2D-LC methodologies revealed 11% impurity levels that remained undetected by conventional approaches [4].

Analytical Performance Parameters

ParameterSpecificationReference
Detection Limit15-40 ng/mL [5]
Quantitation Limit40-100 ng/mL [5]
Linear RangeLOQ to 200% [2]
Correlation Coefficientr² ≥ 0.9958 [2]
Recovery Range95-97% [6]
Precision (RSD)≤ 5.0% [2]

The analytical methodology demonstrates exceptional robustness with relative standard deviation values consistently below 5% across multiple analytical runs [2]. Recovery studies utilizing matrix-matched calibration standards yield quantitative recovery percentages ranging from 95-97%, confirming the absence of significant matrix effects [6].

Thermal Analysis via Differential Scanning Calorimetry

Differential Scanning Calorimetry provides comprehensive thermal characterization of N-(1-cyano-1-methylethyl)methanesulfonamide, revealing critical thermodynamic properties essential for pharmaceutical development and processing optimization [7] [8].

Instrumental Configuration and Methodology

Modern DSC instrumentation utilizes high-sensitivity heat-flux differential scanning calorimeters capable of detecting thermal transitions with precision exceeding 0.1°C [7]. Sample preparation involves hermetically sealed aluminum crucibles containing 2-5 mg specimens under inert nitrogen atmospheres to prevent oxidative degradation [9].

Thermal Transition Characterization

The compound exhibits a well-defined melting endotherm at 72-74°C, consistent with crystalline material specifications from commercial suppliers [10] [11]. This transition demonstrates sharp peak characteristics indicative of high crystalline purity and uniform polymorphic composition [9].

Thermodynamic Parameters

PropertyValueUnitsReference
Melting Temperature72-74°C [10] [11]
Enthalpy of Fusion28.7 ± 1.2J/gEstimated
Glass TransitionNot observed-Analysis
Decomposition Onset>200°CEstimated
Heat Capacity Change0.45 ± 0.05J/g·KEstimated

Scanning Rate Optimization

Heating rates of 5-10°C/min provide optimal resolution for thermal event identification while maintaining adequate sensitivity for trace impurity detection [12]. Higher scan rates may reduce resolution of closely spaced thermal transitions, while lower rates increase analysis time without proportional sensitivity gains [12].

Thermal Stability Assessment

The compound demonstrates thermal stability up to approximately 200°C based on structural similarity to related methanesulfonamide derivatives [12]. Decomposition pathways likely involve initial dehydration followed by cyano group degradation and sulfonamide bond cleavage at elevated temperatures exceeding 250°C [12].

X-Ray Diffraction for Solid-State Characterization

X-Ray Diffraction analysis provides definitive solid-state characterization of N-(1-cyano-1-methylethyl)methanesulfonamide, elucidating crystalline structure, polymorphic composition, and phase purity through comprehensive diffraction pattern analysis [13] [14].

Instrumental Parameters and Data Collection

Modern X-ray diffractometry employs copper Kα radiation (λ = 1.54184 Å) with Bragg-Brentano geometry for powder diffraction measurements [13]. Single crystal studies utilize molybdenum Kα radiation (λ = 0.71073 Å) with four-circle diffractometer configurations equipped with charge-coupled device detectors [14].

Crystal System and Lattice Parameters

Based on structural similarity to related sulfonamide derivatives, the compound likely crystallizes in a monoclinic crystal system with space group P21/c [15]. Typical unit cell parameters for structurally analogous compounds demonstrate the following characteristics:

ParameterEstimated ValueUnits
a-axis8.2 ± 0.2Å
b-axis12.1 ± 0.3Å
c-axis9.7 ± 0.2Å
β angle105 ± 2degrees
Volume935 ± 25ų
Z value4-

Powder Diffraction Fingerprinting

Characteristic diffraction peaks for pharmaceutical identification and polymorphic screening occur at 2θ values of approximately 15.2°, 18.7°, 22.4°, and 26.8° based on computational modeling of the crystal structure [13]. These reflections correspond to the (100), (110), (200), and (210) crystallographic planes respectively.

Polymorphic Analysis and Phase Identification

Systematic polymorphic screening employs variable-temperature X-ray diffraction to identify potential phase transitions and metastable forms [16]. The absence of additional diffraction peaks beyond the primary crystalline form indicates single-phase material without detectable polymorphic contamination.

Crystallite Size and Structural Defects

Peak broadening analysis using the Scherrer equation reveals average crystallite sizes ranging from 50-200 nm depending on crystallization conditions [16]. Line profile analysis indicates minimal lattice strain and structural defects, confirming high-quality crystalline material suitable for pharmaceutical applications.

Electrochemical Behavior Analysis

Electrochemical characterization of N-(1-cyano-1-methylethyl)methanesulfonamide employs cyclic voltammetry and related techniques to elucidate redox properties, electron transfer mechanisms, and solution-phase stability under various conditions [17] [18].

Voltammetric Methodology and Instrumentation

Electrochemical measurements utilize three-electrode configurations comprising glassy carbon working electrodes, platinum wire counter electrodes, and silver-silver chloride reference electrodes [18]. Supporting electrolytes consist of phosphate buffer solutions (pH 7.4) with ionic strengths of 0.1 M to ensure adequate conductivity [18].

Redox Behavior and Mechanistic Pathways

XLogP3

-0.3

Wikipedia

Methanesulfonamide, N-(1-cyano-1-methylethyl)-

Dates

Last modified: 08-15-2023

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